

# Application Notes and Protocols for Flow Cytometry Analysis Following MT-802 Treatment

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

MT-802 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of B-lymphocytes. In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), the BCR pathway is constitutively active, driving cancer cell growth and survival. MT-802 functions by linking BTK to the Cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[2][3] This targeted degradation of BTK effectively shuts down the downstream signaling cascade, making MT-802 a promising therapeutic agent, particularly in cancers that have developed resistance to traditional BTK inhibitors.[1][3][5]

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of **MT-802** treatment, including the induction of apoptosis, analysis of cell cycle progression, and changes in cell surface marker expression.

### **Data Presentation**

The following tables summarize representative quantitative data obtained from flow cytometry analysis of a B-cell lymphoma cell line (e.g., TMD8) following a 48-hour treatment with **MT-802**.



Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

| Treatment              | Viable Cells<br>(Annexin V-/PI-) (%) | Early Apoptotic<br>Cells (Annexin<br>V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
|------------------------|--------------------------------------|--|--|
| Vehicle Control (DMSO) | 92.5 ± 2.1                           | 3.5 ± 0.8  | 4.0 ± 1.2  |
| MT-802 (10 nM)         | 65.3 ± 3.5                           | 25.1 ± 2.9                                       | 9.6 ± 1.5  |
| MT-802 (50 nM)         | 38.7 ± 4.2                           | 48.9 ± 3.8                                       | 12.4 ± 2.1   |

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

| Treatment                 | <b>G0/G1 Phase (%)</b> | S Phase (%) | G2/M Phase (%) |
|---------------------------|------------------------|-------------|----------------|
| Vehicle Control<br>(DMSO) | 55.2 ± 3.1             | 30.5 ± 2.5  | 14.3 ± 1.8     |
| MT-802 (10 nM)            | 70.1 ± 2.8             | 18.2 ± 2.1  | 11.7 ± 1.5     |
| MT-802 (50 nM)            | 82.5 ± 3.9             | 8.3 ± 1.7   | 9.2 ± 1.3      |

Table 3: Analysis of B-cell Surface Marker Expression

| Treatment              | CD19 Positive Cells (%) | CD20 Positive Cells (%) |
|------------------------|-------------------------|-------------------------|
| Vehicle Control (DMSO) | 98.2 ± 0.5              | 95.1 ± 1.1              |
| MT-802 (50 nM)         | 97.9 ± 0.8              | 85.3 ± 2.3              |

## **Experimental Protocols**

## Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

## Methodological & Application





This protocol details the steps for staining cells with Annexin V and PI to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7]

#### Materials:

- MT-802
- Cancer cell line of interest (e.g., TMD8, NAMALWA)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometry tubes
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10<sup>6</sup> cells/mL in a 6-well plate.
   Allow cells to adhere overnight (if applicable). Treat cells with the desired concentrations of
   MT-802 or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
  - For suspension cells, gently collect the cells into a centrifuge tube.
  - For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or accutase. Combine the detached cells with the collected supernatant.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining:



- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- $\circ$  Transfer 100 µL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- $\circ$  Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

## Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol describes the use of PI to stain cellular DNA content for the analysis of cell cycle distribution.[8][9][10]

#### Materials:

- MT-802
- Cancer cell line of interest
- Complete cell culture medium
- PBS
- Cold 70% Ethanol
- PI/RNase Staining Buffer
- Flow cytometry tubes
- Flow cytometer

#### Procedure:



- Cell Seeding and Treatment: Follow step 1 from Protocol 1.
- Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
- Fixation:
  - Wash the cell pellet once with cold PBS.
  - Resuspend the pellet in 500 μL of cold PBS.
  - While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
     [11]
  - Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.[11]
- Staining:
  - Centrifuge the fixed cells at 500 x g for 5 minutes.
  - Discard the ethanol and wash the cell pellet twice with cold PBS.
  - Resuspend the cell pellet in 500 μL of PI/RNase Staining Buffer.
  - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the DNA content peaks.[10]

## **Protocol 3: Analysis of Cell Surface Marker Expression**

This protocol outlines the procedure for staining cell surface proteins to identify and quantify specific cell populations.[12][13][14]

#### Materials:

- MT-802
- Cancer cell line of interest



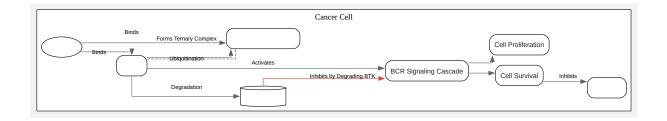
- · Complete cell culture medium
- PBS
- Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
- Fluorochrome-conjugated primary antibodies (e.g., anti-CD19-PE, anti-CD20-APC)
- Isotype control antibodies
- Flow cytometry tubes
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment: Follow step 1 from Protocol 1.
- Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
- Staining:
  - Wash the cell pellet twice with cold Flow Cytometry Staining Buffer.
  - Resuspend the cells in the staining buffer at a concentration of 1 x 10<sup>7</sup> cells/mL.
  - Aliquot 100  $\mu$ L of the cell suspension (1 x 10<sup>6</sup> cells) into each flow cytometry tube.
  - Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody or the corresponding isotype control.
  - Incubate for 30 minutes on ice in the dark.
- Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
- Flow Cytometry Analysis: Resuspend the cell pellet in 500 μL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.



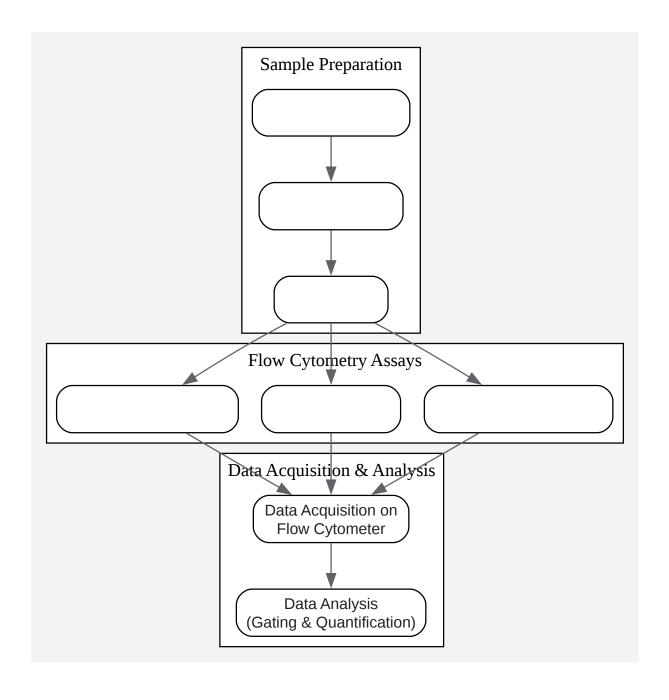
## **Visualizations**



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Caption: Mechanism of action of MT-802.

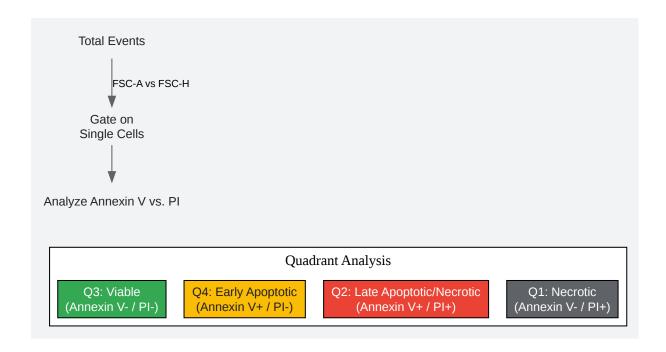




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Caption: Experimental workflow for flow cytometry analysis.





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Caption: Gating strategy for apoptosis analysis.

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